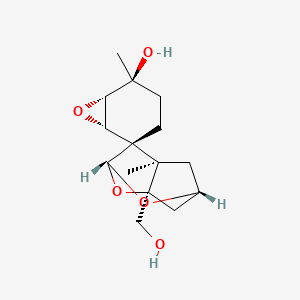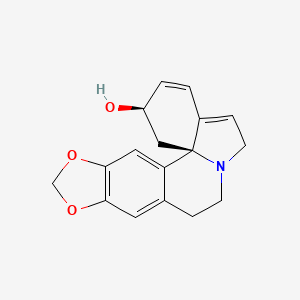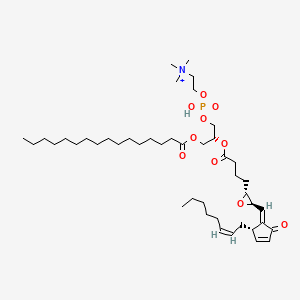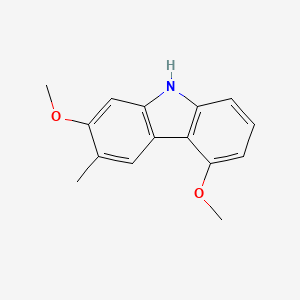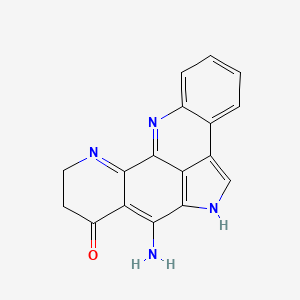
plakinidine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
plakinidine D is a natural product found in Didemnum with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Elucidation
Plakinidine D, a pyrroloacridine alkaloid, was first isolated from the ascidian Didemnum rubeum. Its structure was determined using spectroscopic methods, and further confirmed through the formation and characterization of derivatives like N-acetylplakinidine D and 11-deoxyplakinidine D. This discovery marked plakinidine D as the first metabolite in its family to be isolated from an ascidian (Ford & Davidson, 1997).
Another study reported the isolation of plakinidine D from two different ascidians of the genus Didemnum, highlighting its occurrence in various marine organisms. The structure was again elucidated via spectral data analysis (Smith et al., 1997).
Bioactivity and Synthetic Research
Pyrroloacridine alkaloids, including plakinidine D, have been the subject of bioactivity and synthetic research. A study on Plakortis quasiamphiaster led to the isolation of related compounds like plakinidine A and new alkaloids, contributing to a better understanding of their biological activities and potential therapeutic applications (Ralifo et al., 2007).
Recent research progress on plakinidines, including plakinidine D, encompasses their occurrence, bioactivity, and synthetic advancements. This study synthesizes existing knowledge and includes research from various groups, offering a comprehensive view of the current understanding of plakinidines (Li De-peng, 2011).
Synthesis Studies
Efforts have been made to develop synthetic routes for compounds like plakinidine D. A study outlined the construction of the pentacyclic core of plakinidines, which is crucial for understanding their chemical properties and potential for synthesis (Komori et al., 2015).
Eigenschaften
Produktname |
plakinidine D |
|---|---|
Molekularformel |
C17H12N4O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
8-amino-3,10,19-triazapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,7,9(20),11,13,15,17-octaen-6-one |
InChI |
InChI=1S/C17H12N4O/c18-14-13-11(22)5-6-19-16(13)17-12-9(7-20-15(12)14)8-3-1-2-4-10(8)21-17/h1-4,7,20H,5-6,18H2 |
InChI-Schlüssel |
QQPQQVARYKXOPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=C(C3=C4C2=NC5=CC=CC=C5C4=CN3)N)C1=O |
Synonyme |
plakinidine D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



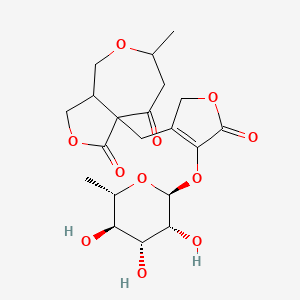
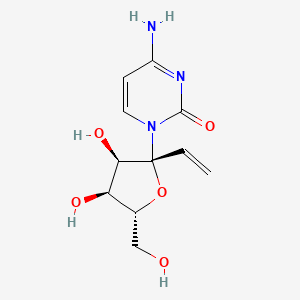
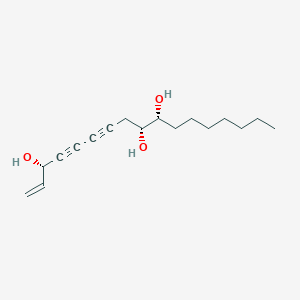
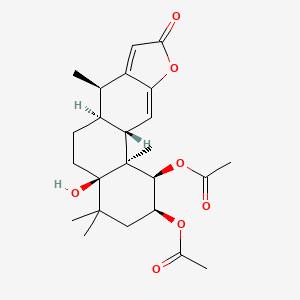
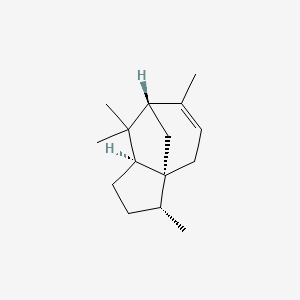
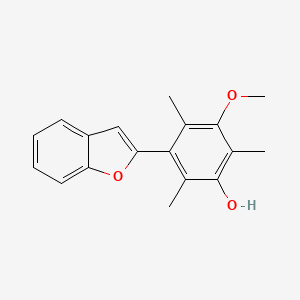
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

